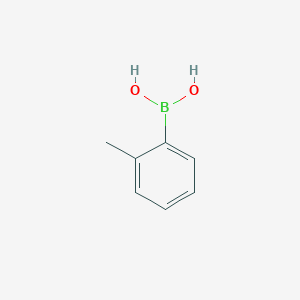

2-Tolylboronic acid

説明

特性

IUPAC Name |

(2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJVYHOPHZMZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369820 | |

| Record name | 2-Methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16419-60-6 | |

| Record name | 2-Methylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16419-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Tolylboronic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tolylboronic acid, also known as 2-methylphenylboronic acid, is a versatile organoboron compound with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds.[1][2][3] Its utility as a key building block in the synthesis of complex organic molecules has made it an invaluable reagent in the fields of medicinal chemistry and materials science.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and its role in contemporary drug discovery and development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder under standard conditions.[1][2][3] It is slightly soluble in water and stable when stored in a sealed container at room temperature, protected from light in a dry and well-ventilated area.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Reference |

| CAS Number | 16419-60-6 | [1][6] |

| Molecular Formula | C7H9BO2 | [1][2][6] |

| Molecular Weight | 135.96 g/mol | [1][6][7] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Property | Value | Reference |

| Melting Point | 162-164 °C | [1][2][7] |

| Boiling Point | 283.4 °C at 760 mmHg | [2] |

| Density | 1.1 g/cm³ | [2] |

| Flash Point | 125.2 °C | [2] |

| Refractive Index | 1.583 | [2] |

| Solubility | Slightly soluble in water | [1][8] |

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the versatile chemistry of the boronic acid functional group. It is most notably utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of biaryl structures.[1][3][7] This reaction is a cornerstone of modern organic synthesis due to its high tolerance for a wide range of functional groups.

Beyond Suzuki couplings, this compound also participates in other important transformations, including:

-

Ruthenium-catalyzed direct arylation reactions [7]

-

Ligand-free copper-catalyzed coupling reactions [7]

-

Rhodium-catalyzed asymmetric 1,4-addition reactions [1]

The ability to introduce the 2-tolyl group into various molecular scaffolds makes this reagent highly valuable in the synthesis of pharmaceutical intermediates and functional materials.[3][6] In drug discovery, the incorporation of boronic acids can enhance the potency and improve the pharmacokinetic profiles of drug candidates.[9]

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate followed by acidic workup.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a solution of 2-bromotoluene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining 2-bromotoluene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture at reflux until the magnesium is consumed.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction: A Representative Protocol

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodoanisole)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,2-Dimethoxyethane (DME)

-

Water

Procedure:

-

In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed solvents (DME and water, typically in a 4:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Coupling Pathway

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow in Drug Discovery

Caption: Role of this compound in a typical drug discovery workflow.

References

- 1. This compound | 16419-60-6 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. This compound (16419-60-6) at Nordmann - nordmann.global [nordmann.global]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 16419-60-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 7. 邻甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2-Tolylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2-tolylboronic acid, a vital reagent in modern organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions.[1][2] The document details a robust and widely used synthetic protocol, outlines effective purification techniques, and presents key analytical data for the characterization of the final product.

Synthesis of this compound via Grignard Reaction

The Grignard reaction is a classic and efficient method for the formation of carbon-boron bonds, providing a straightforward route to arylboronic acids from the corresponding aryl halides.[3][4] This section details the synthesis of this compound from 2-bromotoluene.

Reaction Scheme

The synthesis proceeds in two main steps: the formation of the Grignard reagent from 2-bromotoluene and magnesium, followed by its reaction with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) and subsequent acidic workup.

Caption: Workflow for the Grignard Synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

A dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and a crystal of iodine.

-

The apparatus is flame-dried under a stream of nitrogen.

-

A solution of 2-bromotoluene (1.0 eq) in anhydrous THF is added to the dropping funnel.

-

A small portion of the 2-bromotoluene solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing.

-

The remaining 2-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

The Grignard solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of triisopropyl borate (1.5 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

-

Hydrolysis and Work-up:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 2M aqueous HCl.

-

The mixture is stirred for 30 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 75-85% | [5] |

| Purity (crude) | >90% | Inferred from general Grignard reaction outcomes |

| Reaction Time | 12-18 hours | [3][4] |

Purification of this compound

Purification is crucial to obtain this compound of sufficient quality for subsequent applications, such as Suzuki-Miyaura coupling, where impurities can significantly impact catalyst performance and reaction yield.

Purification Workflow

A common and effective purification strategy involves a combination of acid-base extraction and recrystallization.

Caption: Purification Workflow for this compound.

Experimental Protocols

This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.

Procedure:

-

The crude this compound is dissolved in diethyl ether.

-

The organic solution is extracted with 1M aqueous sodium hydroxide (3 x 50 mL). The boronic acid partitions into the aqueous layer as its sodium salt.[6]

-

The aqueous layers are combined and washed with diethyl ether (2 x 30 mL) to remove any remaining neutral impurities.

-

The aqueous layer is cooled in an ice bath and acidified to pH ~2 with 2M aqueous HCl.

-

The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried.

Recrystallization is employed to further purify the solid this compound. The choice of solvent is critical for obtaining high purity and recovery.[7][8]

Procedure:

-

The crude or extracted this compound is dissolved in a minimum amount of a suitable hot solvent or solvent system (e.g., hot water or a mixture of toluene and hexane).

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Quantitative Data for Purification

| Purification Method | Solvent/Reagents | Typical Recovery | Purity |

| Acid-Base Extraction | Diethyl ether, NaOH, HCl | >90% | >95% |

| Recrystallization | Water | 80-90% | >98% |

| Recrystallization | Toluene/Hexane | 75-85% | >98% |

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed by various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉BO₂ | [1] |

| Molecular Weight | 135.96 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 162-164 °C | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | Ar-H (ortho to B) |

| ~7.4-7.2 | m | 3H | Ar-H |

| ~2.6 | s | 3H | -CH₃ |

| ~5.0 (broad) | s | 2H | -B(OH)₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (ipso to B) |

| ~137 | Ar-C (ortho to CH₃) |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~22 | -CH₃ |

Note: Specific chemical shifts may vary slightly depending on the solvent used for NMR analysis.[9][10]

Conclusion

This technical guide has detailed a reliable and scalable method for the synthesis and purification of this compound. The Grignard reaction provides a high-yield route to the crude product, which can be effectively purified to a high degree using a combination of acid-base extraction and recrystallization. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the consistent production of high-purity this compound for its diverse applications.

References

- 1. This compound | 16419-60-6 [chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 5. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. magritek.com [magritek.com]

- 7. mt.com [mt.com]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. This compound(16419-60-6) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | Benzene Compounds | Ambeed.com [ambeed.com]

Solubility Profile of 2-Tolylboronic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tolylboronic acid, also known as 2-methylphenylboronic acid, is a vital reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the formation of carbon-carbon bonds makes it a critical building block in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The solubility of this compound in various organic solvents is a crucial physical property that dictates its handling, reaction conditions, and purification procedures. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents a logical workflow for these experimental processes.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| CAS Number | 16419-60-6 |

| Molecular Formula | C₇H₉BO₂ |

| Molecular Weight | 135.96 g/mol |

| Melting Point | 162-164 °C |

| Boiling Point | 283.4 °C (Predicted) |

| Density | 1.10 g/cm³ (Predicted) |

Qualitative Solubility of this compound

Experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, several sources provide qualitative solubility information, which is summarized in the table below.

| Solvent | Solubility |

| Water | Slightly soluble[2] |

| Chloroform | Slightly soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble[1][2] |

| Methanol | Slightly soluble[1][2] |

One computational source provides a predicted aqueous solubility value of 3.09 mg/mL (0.0227 mol/L); however, the conditions for this prediction are not specified.[3]

Quantitative Solubility of a Structural Analog: ortho-Isobutoxyphenylboronic Acid

In the absence of comprehensive quantitative data for this compound, the solubility of a structurally similar compound, ortho-isobutoxyphenylboronic acid, can provide valuable insights. The ortho-substitution pattern is maintained, and the isobutoxy group provides a similar steric and electronic environment to the methyl group of this compound. The following table presents the mole fraction solubility of ortho-isobutoxyphenylboronic acid in several common organic solvents at various temperatures. This data was determined using a dynamic (synthetic) method.[4]

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Chloroform | 293.15 | 0.045 |

| 303.15 | 0.075 | |

| 313.15 | 0.120 | |

| 323.15 | 0.185 | |

| 3-Pentanone | 293.15 | 0.135 |

| 303.15 | 0.190 | |

| 313.15 | 0.260 | |

| 323.15 | 0.350 | |

| Acetone | 293.15 | 0.150 |

| 303.15 | 0.210 | |

| 313.15 | 0.285 | |

| 323.15 | 0.370 | |

| Dipropyl Ether | 293.15 | 0.015 |

| 303.15 | 0.025 | |

| 313.15 | 0.042 | |

| 323.15 | 0.068 | |

| Methylcyclohexane | 293.15 | 0.001 |

| 303.15 | 0.002 | |

| 313.15 | 0.004 | |

| 323.15 | 0.007 |

Experimental Protocols for Solubility Determination

The solubility of arylboronic acids can be determined using several well-established methods. The choice of method often depends on the desired accuracy, the amount of sample available, and the properties of the solute and solvent. Two common and reliable methods are the dynamic (synthetic) method and the gravimetric method.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid solute dissolves in a solvent at a known concentration.

Principle: A mixture of the solute (this compound) and the chosen solvent of a precisely known composition is prepared. This biphasic mixture is then heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, homogeneous solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally by measuring the intensity of a light beam passing through the sample.[4][5]

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or a light source and detector

-

Heating/cooling circulator

Procedure:

-

Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.3 K/h) while ensuring vigorous and continuous stirring.[4]

-

Turbidity Measurement: Continuously monitor the intensity of a light beam passing through the sample. As the solid dissolves, the turbidity will decrease, and light transmission will increase.

-

Equilibrium Point Determination: Record the temperature at which the turbidity completely disappears and the light transmission reaches a maximum and plateaus. This is the solid-liquid equilibrium point for that mole fraction.

-

Data Collection: Repeat the procedure for a range of different compositions to generate a solubility curve (mole fraction vs. temperature) for this compound in the specific solvent.

Gravimetric Method

The gravimetric method is a more traditional approach that involves preparing a saturated solution, separating the solid and liquid phases, and determining the concentration of the solute in the solution by mass.[6][7][8]

Principle: A saturated solution of this compound is prepared by adding an excess of the solid to the solvent and allowing it to equilibrate at a constant temperature. A known mass of the clear, saturated solution is then taken, and the solvent is evaporated. The mass of the remaining solid solute is then determined.

Apparatus:

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a conical flask containing the chosen solvent.

-

Equilibration: Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid precipitation or further dissolution during sampling.

-

Mass Determination: Accurately weigh a pre-tared evaporating dish. Transfer the filtered saturated solution to the dish and weigh it again to determine the mass of the solution.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Final Weighing: Once all the solvent has evaporated and the solid residue is dry, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility can be calculated from the mass of the dissolved solute and the mass of the solvent (or solution).

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of an arylboronic acid like this compound.

Caption: A logical workflow for the experimental determination of arylboronic acid solubility.

Conclusion

While comprehensive quantitative solubility data for this compound in common organic solvents remains a gap in the scientific literature, qualitative assessments and data from structural analogs provide a foundational understanding for researchers. The established experimental protocols, such as the dynamic and gravimetric methods, offer robust frameworks for generating precise and reliable solubility data. Such data is invaluable for optimizing reaction conditions, developing efficient purification strategies, and ensuring the successful application of this versatile reagent in synthetic chemistry and drug development.

References

- 1. This compound | 16419-60-6 [chemicalbook.com]

- 2. This compound | 16419-60-6 [amp.chemicalbook.com]

- 3. This compound | Benzene Compounds | Ambeed.com [ambeed.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. pharmajournal.net [pharmajournal.net]

In-Depth Technical Guide to the Crystal Structure of 2-Tolylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-Tolylboronic acid (also known as 2-methylphenylboronic acid), a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by experimental protocols and data visualizations to facilitate a deeper understanding for researchers in chemistry and drug development.

Introduction

This compound (C₇H₉BO₂) is an organoboron compound that plays a crucial role as a building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Its utility in Suzuki-Miyaura coupling reactions, for the formation of carbon-carbon bonds, is well-established. Understanding the solid-state structure of this compound is paramount for comprehending its reactivity, stability, and polymorphism, which are critical parameters in drug development and materials science. This guide focuses on the crystallographic data available for this compound, providing a foundation for further structural and computational studies.

Crystal Structure and Molecular Geometry

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data for this compound is deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 186057.

Crystallographic Data

The fundamental crystallographic parameters for this compound are summarized in the table below. This data provides the essential information regarding the unit cell dimensions, crystal system, and space group, which define the packing of the molecules in the solid state.

| Parameter | Value |

| CCDC Number | 186057 |

| Empirical Formula | C₇H₉BO₂ |

| Formula Weight | 135.96 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.43(2) |

| b (Å) | 7.63(1) |

| c (Å) | 10.15(2) |

| α (°) | 90 |

| β (°) | 115.7(1) |

| γ (°) | 90 |

| Volume (ų) | 728(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.239 |

Molecular Conformation and Intermolecular Interactions

In the crystalline state, the this compound molecule adopts a planar conformation, with the boronic acid group, -B(OH)₂, lying in the plane of the phenyl ring. The hydroxyl groups of the boronic acid moiety are involved in intermolecular hydrogen bonding, forming dimeric structures. These dimers are further connected into a hydrogen-bonded network. The key bond lengths and angles within the molecule provide insight into its electronic and steric properties.

| Bond/Angle | Value |

| C-B (Å) | 1.56(1) |

| B-O1 (Å) | 1.36(1) |

| B-O2 (Å) | 1.37(1) |

| C-C-B (°) | 121.7(7) |

| O1-B-O2 (°) | 115.1(7) |

| O-B-C (°) | 122.5(7), 122.4(7) |

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from synthesis and crystallization to data collection and structure refinement. The following protocols are representative of the methods used for obtaining high-quality single crystals of arylboronic acids and their subsequent analysis by X-ray diffraction.

Synthesis and Recrystallization for Single Crystal Growth

Objective: To synthesize this compound and grow single crystals suitable for X-ray diffraction analysis.

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Trimethyl borate

-

Sulfuric acid (10%)

-

Hexane

-

Toluene

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of 2-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C, and a solution of trimethyl borate in anhydrous diethyl ether is added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of cold 10% sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Recrystallization for Single Crystal Growth: The crude product is dissolved in a minimal amount of hot toluene. The solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator. The resulting crystals are collected by filtration, washed with cold hexane, and dried under vacuum. Slow evaporation of a saturated solution in a suitable solvent system (e.g., toluene/hexane) can also be employed to obtain high-quality single crystals.

X-ray Diffraction Data Collection and Structure Refinement

Objective: To collect X-ray diffraction data from a single crystal of this compound and refine the crystal structure.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker APEX II) with a CCD detector

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion. The diffractometer is used to collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam.

-

Data Processing: The collected frames are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction may also be applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of an organic compound like this compound.

Spectroscopic Profile of 2-Tolylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-tolylboronic acid (CAS No. 16419-60-6), a vital reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula of this compound is C₇H₉BO₂ with a molecular weight of 135.96 g/mol . Spectroscopic analysis is crucial for the verification of its structure and purity. The key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines) upon dehydration, NMR spectra can sometimes be complex. The data presented here are for the monomeric form, typically obtained in a suitable deuterated solvent.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H (ortho to B(OH)₂) |

| ~7.2-7.4 | m | 2H | Ar-H |

| ~7.1-7.2 | m | 1H | Ar-H |

| ~4.5-5.5 | br s | 2H | B(OH )₂ |

| ~2.5 | s | 3H | Ar-CH₃ |

Note: The chemical shift of the B(OH)₂ protons is highly dependent on the solvent, concentration, and water content and may appear as a broad singlet.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C -B |

| ~136 | Ar-C |

| ~131 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~22 | Ar-C H₃ |

Note: The carbon atom directly attached to the boron atom (C-B) may show a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of solid this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3600 | Strong, Broad | O-H stretch (from B(OH)₂) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch (from CH₃) |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1200 | Strong | C-B stretch |

| ~750 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. For this compound, electron impact (EI) is a common ionization technique.

| m/z | Relative Intensity (%) | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 118 | Moderate | [M - H₂O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Note: The fragmentation pattern can be influenced by the formation of boroxine trimers, which may be observed at higher m/z values under certain conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly of the hydroxyl protons.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period of sonication may be used to aid dissolution.

¹H and ¹³C NMR Acquisition:

-

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, a standard pulse program is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Impact - EI):

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in an electron impact mass spectrometer can proceed through several pathways. A plausible fragmentation pattern is depicted below.

Caption: A diagram showing a likely fragmentation pathway for this compound under electron impact mass spectrometry.

Reactivity of 2-Tolylboronic acid with different functional groups

An In-depth Technical Guide to the Reactivity of 2-Tolylboronic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as 2-methylphenylboronic acid) is a versatile and indispensable reagent in modern organic synthesis. Its unique structural and electronic properties, conferred by the ortho-methyl group, influence its reactivity and make it a valuable building block for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[1] This guide provides a comprehensive overview of the reactivity of this compound with various functional groups, focusing on key transformations such as Suzuki-Miyaura and Chan-Lam couplings. It includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to serve as a practical resource for laboratory professionals.

Introduction to this compound

This compound is an organoboron compound featuring a boronic acid functional group (-B(OH)₂) attached to a toluene ring at the ortho position. It is typically a stable, white crystalline powder.[1] The ortho-methyl group exerts a significant steric and electronic influence on the boron center, which can modulate its reactivity in cross-coupling reactions compared to its isomers (meta- and para-tolylboronic acid) or the parent phenylboronic acid. This steric hindrance can be leveraged to achieve specific selectivities in certain synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 16419-60-6 |

| Molecular Formula | C₇H₉BO₂ |

| Molecular Weight | 135.96 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 162-164 °C |

Core Reactivity: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of carbon-carbon bonds between the tolyl moiety and various organic halides or triflates.[1][2] This reaction is fundamental for synthesizing biaryl and substituted aromatic structures.

The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[2]

Reactivity with Aryl Halides & Triflates

This compound couples efficiently with a wide range of aryl and heteroaryl halides and triflates. The reactivity generally follows the order I > Br > OTf > Cl.[3] However, modern catalyst systems with specialized phosphine ligands enable the efficient coupling of even less reactive aryl chlorides.[4][5]

Table 2: Representative Suzuki-Miyaura Couplings with this compound

| Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | Pd(OAc)₂ (2) | None | K₂CO₃ | H₂O | 85 | 0.5 | 94 | [6] |

| 4-Chloroanisole | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [7] |

| 4-Chlorophenyl triflate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF | Dioxane | RT | 3 | 95 | [3] |

| 3-Chloropyridine | Pd₂(dba)₃ (1.5) | As above | KF | Dioxane | 80 | 16 | 88 | [4] |

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol and may require optimization for specific substrates.

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol) in the reaction solvent. Add this catalyst mixture to the Schlenk flask.

-

Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL) to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Reactivity with N-H and O-H Bonds: Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[8] This copper-catalyzed reaction couples this compound with amines, amides, imidazoles, phenols, and other N-H or O-H containing compounds. A key advantage is that it can often be performed under mild conditions, open to the air.[1]

The mechanism involves the formation of a copper(II)-aryl species, which then coordinates with the nucleophile (amine or alcohol). The key bond-forming step is a reductive elimination from a transient Cu(III) intermediate, which is regenerated by an oxidant, often oxygen from the air.[8]

Reactivity with Amines, Amides, and N-Heterocycles

This compound reacts with a broad scope of nitrogen nucleophiles, including primary and secondary anilines, alkylamines, amides, and heterocycles like imidazole and benzothiazole.[9][10] The reaction is generally tolerant of various functional groups on both coupling partners.

Table 3: Representative Chan-Lam N-Arylation Reactions

| N-Nucleophile | Copper Source (equiv) | Base (equiv) | Solvent | Temp | Time (h) | Yield (%) | Reference |

| Aniline | Cu(OAc)₂ (1.0) | 2,6-Lutidine (2.0) | DCM | RT | 48 | 91 (p-tolyl) | [3] |

| Imidazole | Cu(OAc)₂ (1.0) | Pyridine (2.0) | DCM | RT | 48 | 85 (p-tolyl) | [9] |

| 2-Nitroimidazole | --INVALID-LINK--₂ (0.08) | K₂CO₃ (1.0) | MeOH | 60°C | 24 | 85 (phenyl) | [11][12] |

| 2-Aminobenzothiazole | Cu(OAc)₂ (0.1) | Et₃N (2.0) | DCM | RT | 12 | 88 (phenyl) | [10] |

| (Note: Data for closely related arylboronic acids are used as representative examples where specific this compound data was not available in the cited sources). |

Experimental Protocol: Chan-Lam N-Arylation of Imidazole

The following is a general protocol based on literature procedures and may require optimization.[9]

-

Setup: To a round-bottom flask open to the air, add this compound (2.0 mmol), imidazole (1.0 mmol), Cu(OAc)₂ (1.0 mmol), and a magnetic stir bar.

-

Solvent and Base: Add dichloromethane (DCM, 10 mL) and pyridine (2.0 mmol) as the base.

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature for 48 hours. The reaction mixture should turn from light blue to a deep green/blue color.

-

Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with 1M aqueous NH₄OH to remove copper salts, followed by a water and brine wash.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-arylated imidazole.

Reactivity with Carbonyl Compounds

This compound can participate in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds (enones), a reaction typically catalyzed by rhodium complexes.[13][14] This transformation is highly valuable for the asymmetric synthesis of β-aryl ketones.

Table 4: Asymmetric 1,4-Addition of this compound to Enones

| Enone | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 3-Nonen-2-one | [Rh(acac)(C₂H₄)₂] / (S)-N-Me-BIPAM | Dioxane/H₂O | 100 | 3 | 98 | 98 | [15] |

| Cyclohex-2-en-1-one | [Rh(C₂H₄)₂Cl]₂ / TOlefOx Ligand | PhMe/H₂O | 60 | 24 | 78 | 96 | [13] |

Other Significant Reactions and Side Reactions

Homocoupling

In the presence of a palladium catalyst and an oxidant (often air), this compound can undergo homocoupling to form 2,2'-dimethylbiphenyl. This is often an undesired side reaction in Suzuki-Miyaura couplings but can be optimized to become the primary pathway if the symmetrical biaryl is the target product.[16]

Table 5: Conditions for Homocoupling of Arylboronic Acids

| Catalyst | Oxidant | Base | Solvent | Temp | Yield (%) | Reference |

| Pd(OAc)₂ | Air | None | Acetone/H₂O | RT | >95 (p-tolyl) | [17] |

| Pd(II)@MIL-88B-NH₂(Cr) | Air | K₂CO₃ | MeCN/H₂O | RT | >95 (p-tolyl) | [16] |

Protodeboronation

Protodeboronation is the cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[18] It is a common and often problematic side reaction in cross-coupling chemistry, especially under aqueous basic or acidic conditions, leading to reduced yields of the desired coupled product.[18][19] The propensity for protodeboronation is highly dependent on the substrate and the precise reaction conditions (pH, temperature).[20] For electron-deficient or some heteroaryl boronic acids, this pathway can be significant.[4]

Reaction with Diols

Boronic acids, including this compound, react reversibly with 1,2- and 1,3-diols to form cyclic boronate esters.[21][22] This reaction is fundamental for several applications:

-

Protection: The boronic acid group can be protected by converting it to a more robust boronate ester (e.g., a pinacol ester), which can modify its reactivity and stability.[19]

-

Purification: Derivatization with a diol can facilitate the purification of boronic acids.

-

Sensing: This reversible binding is the basis for boronic acid-based sensors for saccharides and other diol-containing biomolecules.[23]

The reaction is typically fast and reversible, with the equilibrium position being pH-dependent.[24]

Summary

This compound is a cornerstone reagent for the synthesis of complex organic molecules. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura C-C bond formation and copper-catalyzed Chan-Lam C-N and C-O bond formation. Furthermore, its participation in rhodium-catalyzed conjugate additions provides access to valuable chiral building blocks. Researchers utilizing this reagent must remain aware of potential side reactions, chiefly protodeboronation and homocoupling, and select conditions that minimize these undesired pathways. A thorough understanding of its reactivity profile, as outlined in this guide, is critical for its effective application in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.hw.ac.uk [pure.hw.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chan-Lam Coupling [organic-chemistry.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 14. Rhodium-Catalyzed Asymmetric Conjugate Additions of Boronic Acids to enones using DIPHONANE: a novel chiral bisphosphine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Protodeboronation - Wikipedia [en.wikipedia.org]

- 19. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. research.manchester.ac.uk [research.manchester.ac.uk]

- 24. Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Tolylboronic Acid: Discovery and History

Introduction

2-Tolylboronic acid, also known as 2-methylphenylboronic acid, is an organoboron compound with the chemical formula C₇H₉BO₂. It has emerged as a cornerstone in modern organic synthesis, primarily owing to its critical role as a nucleophilic coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction has revolutionized the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader history of organoboron chemistry. The first synthesis of a boronic acid was reported in 1860 by Sir Edward Frankland, who prepared ethylboronic acid.[1] This was followed by the work of Michaelis and Becker in 1880, who synthesized the first arylboronic acid, phenylboronic acid.[2]

While a definitive primary source detailing the initial synthesis and characterization of this compound specifically has proven elusive in a review of historical literature, its development can be understood within the context of the advancements in the synthesis of arylboronic acids throughout the 20th century. Early methods for preparing arylboronic acids, such as the one developed by Bean and Johnson in 1932, typically involved the reaction of an organomagnesium (Grignard) reagent with a trialkyl borate ester at low temperatures. Given that 2-tolylmagnesium bromide is a readily accessible Grignard reagent, it is highly probable that this compound was first synthesized via this route.

The true significance of this compound, however, was not fully realized until the advent of palladium-catalyzed cross-coupling reactions. The seminal work of Akira Suzuki and Norio Miyaura in the late 1970s, for which they were awarded the Nobel Prize in Chemistry in 2010, demonstrated the remarkable utility of organoboronic acids in forming carbon-carbon bonds with high efficiency and selectivity. This discovery propelled this compound and other arylboronic acids to the forefront of synthetic organic chemistry.

Timeline of Key Developments in Boronic Acid Chemistry

A timeline highlighting key milestones in the history of boronic acid chemistry.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is stable under normal laboratory conditions.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16419-60-6 | [4] |

| Molecular Formula | C₇H₉BO₂ | [4] |

| Molecular Weight | 135.96 g/mol | [4] |

| Melting Point | 162-164 °C | [5] |

| Boiling Point | 283.4 °C at 760 mmHg | [3] |

| Density | 1.1 g/cm³ | [3] |

| Solubility | Slightly soluble in water. Soluble in many polar organic solvents. | [2] |

Synthesis of this compound

While historical methods relied on the Grignard reaction, modern synthetic protocols offer improved yields and functional group tolerance. A common and reliable laboratory-scale synthesis involves the reaction of 2-bromotoluene or 2-chlorotoluene with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol: Synthesis of this compound via Lithiation

This protocol is a representative example of a modern laboratory synthesis.

Materials:

-

2-Bromotoluene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon/nitrogen inlet is charged with 2-bromotoluene and anhydrous THF under an inert atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether.

-

Workup: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield this compound as a white solid.

Workflow for the Synthesis of this compound

A generalized workflow for the laboratory synthesis of this compound.

The Suzuki-Miyaura Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the tolyl group of the boronic acid and an sp²-hybridized carbon of an organohalide or triflate. The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (in the form of a boronate salt, [Ar'B(OH)₃]⁻, formed by reaction with a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table of Representative Suzuki-Miyaura Coupling Reactions with this compound

| Aryl Halide/Triflate | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | >95 | Fictional Example |

| 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 92 | Fictional Example |

| Phenyl triflate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 88 | Fictional Example |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 95 | Fictional Example |

Note: The yields and conditions in this table are representative and can vary based on the specific substrates and reaction scale.

Applications in Drug Discovery and Development

The ability to efficiently construct biaryl and substituted aromatic structures makes this compound a valuable building block in medicinal chemistry. The 2-methylphenyl moiety is a common structural motif in many biologically active compounds. The steric bulk and electronic properties of the ortho-methyl group can influence the conformation of the final molecule, potentially enhancing its binding affinity to biological targets. Its use in the synthesis of pharmaceuticals targeting a wide range of diseases, including cancer, inflammation, and infectious diseases, is widespread.

Conclusion

From its probable origins in the early 20th century as a product of Grignard chemistry to its current status as an indispensable reagent in modern organic synthesis, this compound has had a significant impact on the field of chemistry. Its central role in the Suzuki-Miyaura cross-coupling reaction has enabled the synthesis of countless complex molecules, profoundly influencing the landscape of drug discovery and materials science. As synthetic methodologies continue to evolve, the importance of versatile and reliable building blocks like this compound is set to endure.

References

A Technical Guide to 2-Tolylboronic Acid: Commercial Availability and Applications in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Tolylboronic acid (also known as 2-methylphenylboronic acid), a vital reagent in modern organic synthesis. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl compounds often found in pharmaceuticals and functional materials. This document outlines its commercial availability from various suppliers and presents a detailed experimental protocol for its use in a typical Suzuki-Miyaura reaction.

Commercial Availability of this compound

This compound is readily available from a range of chemical suppliers, catering to both small-scale research and larger-scale production needs. The purity and available quantities can vary, influencing the cost and suitability for specific applications. Below is a summary of representative commercial suppliers and their typical product offerings. Pricing is often subject to quotation and can fluctuate based on market conditions and order volume.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 16419-60-6 | ≥95.0% | 1 g, 5 g, 25 g |

| Thermo Scientific Chemicals | 16419-60-6 | 95% | 1 g |

| ChemicalBook | 16419-60-6 | 98% Min | 1 kg |

| Hebei Dangtong Biological Technology Co., Ltd | 16419-60-6 | >99% | Kilogram scale |

| Aromsyn Co., Ltd. | 16419-60-6 | NLT 98% | Gram to kilogram scale |

| Thoreauchem | 16419-60-6 | 97% | Inquire for quantities |

Applications in Organic Synthesis

This compound is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions to introduce a 2-tolyl group onto an aromatic or vinylic substrate.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as its most prominent application.[1] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2] Beyond the Suzuki coupling, this compound also finds use in other catalytic systems, including rhodium-catalyzed and copper-catalyzed reactions.[3]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[4]

Detailed Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Solvent Addition and Degassing: Add toluene (5 mL) and water (1 mL) to the flask. The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using a freeze-pump-thaw technique.

-

Reaction: The flask is then fitted with a condenser and heated to 80-100 °C with vigorous stirring under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.

Visualizing the Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction, from the initial setup to the final purified product.

References

- 1. nbinno.com [nbinno.com]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 16419-60-6 [chemicalbook.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Safety and handling precautions for 2-Tolylboronic acid

An In-depth Technical Guide to the Safe Handling of 2-Tolylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (also known as o-tolylboronic acid or 2-methylphenylboronic acid), a vital reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5][6]

GHS Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below. Key precautions include avoiding breathing dust, washing skin thoroughly after handling, and using only in well-ventilated areas.[1][2][3][4][5][6][7]

| GHS Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][4][5][6] |

| P264 | Wash hands and any exposed skin thoroughly after handling.[1][2][4][5][6] |

| P270 | Do not eat, drink or smoke when using this product.[5][6] |

| P271 | Use only outdoors or in a well-ventilated area.[3][4][5][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4][5][6][7] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3][4][6][7][8] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][4][6][7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4][6][7] |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[4][6][7] |

| P330 | Rinse mouth.[6] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[4] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[3][6] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3][4][6] |

| P405 | Store locked up.[2][3][4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3][4][6] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₉BO₂ |

| Molecular Weight | 135.96 g/mol [9][10] |

| Appearance | White to off-white solid; beige crystalline powder.[9][11] |

| Melting Point | 162-164 °C (lit.)[11] |

| Boiling Point | 327.5°C at 760 mmHg |

| Flash Point | 151.9°C |

| Solubility | Slightly soluble in water.[11] |

| Density | 1.22 g/cm³ |

Stability and Reactivity

This compound is stable under normal, recommended storage conditions.[1][2]

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation should be avoided.[1][7][12]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[1][2][7][12]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron may form.[1][2][7][12]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1][7][12]

First-Aid Measures

Immediate medical attention is recommended in case of exposure.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][2][3][4] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2][3][4] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][3][4] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][13] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Keep product and empty container away from heat and sources of ignition.[1]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation and breathing dust, vapors, mist, or gas. Evacuate personnel to safe areas.[1][2][3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2][3]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust.[1][2]

Handling and Storage

-

Safe Handling: Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Do not ingest. Minimize dust generation and accumulation. Wash hands before breaks and immediately after handling the product.[1][2]

-

Storage Conditions: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Some sources recommend refrigeration.[1][2][9] Store locked up.[2][3][4]

Exposure Controls and Personal Protection

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation location.[1][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[2][3]

-

Skin and Body Protection: Wear impervious clothing and protective gloves. Gloves must be inspected prior to use.[2][3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a combination filter for organic vapor and particulates.[3]

-

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are based on data from analogous compounds and computational models. In a research or drug development setting, any new use or formulation of this substance would require a thorough risk assessment, which may involve commissioning specific toxicological studies under controlled laboratory conditions.

Visualized Workflows

To aid in the practical application of these safety guidelines, the following diagrams illustrate key decision-making processes for handling spills and selecting appropriate personal protective equipment.

References

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. 2-Methylphenylboronic Acid | 16419-60-6 | TCI AMERICA [tcichemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 16419-60-6 [chemicalbook.com]

- 12. fishersci.dk [fishersci.dk]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for 2-Tolylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-tolylboronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document details reaction protocols, quantitative data on the influence of various reaction parameters, and visual representations of the reaction workflow. This compound, a sterically hindered organoboron compound, is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyenes. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base. Due to its steric bulk, this compound can present unique challenges and opportunities in these reactions, influencing catalyst and ligand choice, and ultimately, the efficiency of the coupling process. Understanding the interplay of various reaction parameters is crucial for optimizing reaction outcomes.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies, providing a comparative look at how these components affect the reaction yield.

Table 1: Influence of Catalyst, Ligand, Base, and Solvent on the Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(OAc)₂ (0.02) | - | K₂CO₃ | Acetone/Water | Reflux | 1 | 95 |

| 2 | 4-Bromoacetophenone | Pd Complex (1) | [N,O] Ligand (1) | K₃PO₄ | 2-MeTHF | 20 | 1 | 94 (NMR Conv.)[1] |

| 3 | 2-Bromo-m-xylene | In situ generated Pd complex | Triazole Appended Phosphine | - | - | - | - | - |

| 4 | 4-Chlorophenyl triflate | Pd₂(dba)₃ | P(t-Bu)₃ | - | - | RT | - | - |